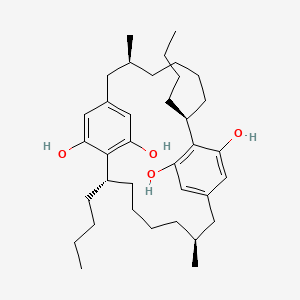

Cylindrocyclophane F

Description

Structure

3D Structure

Properties

Molecular Formula |

C36H56O4 |

|---|---|

Molecular Weight |

552.8 g/mol |

IUPAC Name |

(3S,8S,14S,19S)-8,19-dibutyl-3,14-dimethyltricyclo[18.2.2.29,12]hexacosa-1(22),9,11,20,23,25-hexaene-10,21,24,26-tetrol |

InChI |

InChI=1S/C36H56O4/c1-5-7-15-29-17-11-9-13-25(3)20-28-23-33(39)36(34(40)24-28)30(16-8-6-2)18-12-10-14-26(4)19-27-21-31(37)35(29)32(38)22-27/h21-26,29-30,37-40H,5-20H2,1-4H3/t25-,26-,29-,30-/m0/s1 |

InChI Key |

AAGAYZNADYXWIQ-ATACATFBSA-N |

Isomeric SMILES |

CCCC[C@H]1CCCC[C@@H](CC2=CC(=C([C@H](CCCC[C@@H](CC3=CC(=C1C(=C3)O)O)C)CCCC)C(=C2)O)O)C |

Canonical SMILES |

CCCCC1CCCCC(CC2=CC(=C(C(CCCCC(CC3=CC(=C1C(=C3)O)O)C)CCCC)C(=C2)O)O)C |

Synonyms |

cylindrocyclophane F |

Origin of Product |

United States |

Biosynthetic Pathway Elucidation of Cylindrocyclophane F

Identification of the Biosynthetic Gene Cluster

The journey to understanding cylindrocyclophane F biosynthesis began with the identification of the genetic blueprint encoding the necessary enzymes. nih.govnih.govjst.go.jp This was achieved through a combination of modern genomic techniques and bioinformatic predictions. nih.govrsc.orgacs.orgharvard.edunih.govh1.co

Genome Sequencing and Bioinformatic Analyses in Cylindrospermum licheniforme

Initial investigations into the biosynthesis of cylindrocyclophanes involved feeding experiments with isotopically labeled precursors, which suggested a polyketide origin for these molecules. nih.govrsc.orgnih.gov A key insight came from the observation of a β-methyl group within the structure, a feature often installed by a conserved pathway involving a hydroxymethylglutaryl-CoA (HMG-CoA) synthase homolog. nih.govrsc.orgnih.gov

Leveraging this knowledge, researchers performed whole-genome sequencing of Cylindrospermum licheniforme ATCC 29412. nih.govrsc.orgnih.govjst.go.jp Subsequent bioinformatic searches for an HMG-CoA synthase homolog within the genomic data led to the discovery of a candidate gene, cylF. rsc.orgnih.gov This gene was found within a larger locus containing other genes predicted to be involved in polyketide synthesis, pointing towards the discovery of the complete cylindrocyclophane (cyl) biosynthetic gene cluster. nih.govrsc.orgnih.gov The identification of this cluster was a pivotal step, providing a roadmap for dissecting the biosynthetic pathway. nih.govjst.go.jp

Characterization of the cyl Gene Cluster Components

The putative cyl biosynthetic gene cluster spans a significant portion of the cyanobacterial genome and comprises 12 open reading frames (ORFs). nih.gov These genes encode a suite of enzymes responsible for the step-by-step assembly of this compound. nih.govjst.go.jpresearchgate.net Detailed annotation of the cluster revealed the genetic basis for the entire biosynthetic process, from the initiation with a fatty acid precursor to the final cyclization events. nih.gov

The cluster contains genes for a fatty acid adenylating enzyme (CylA) and an acyl carrier protein (CylB), which are proposed to activate and carry the decanoic acid starter unit. nih.govjst.go.jp A key feature of the cluster is the presence of genes encoding both Type I and Type III polyketide synthase (PKS) machinery. nih.govresearchgate.net Additionally, the cluster includes genes responsible for the characteristic β-methyl group installation (CylE, CylF, CylG), a halogenase (CylC), an alkylating enzyme (CylK), and other auxiliary proteins. nih.govmdpi.comrsc.orgjst.go.jp

| Gene | Predicted Function |

| cylA | Fatty acid adenylating enzyme |

| cylB | Acyl carrier protein (ACP) |

| cylC | Halogenase |

| cylD | Type I Polyketide Synthase |

| cylE | HMG-CoA synthase cassette enzyme |

| cylF | HMG-CoA synthase |

| cylG | HMG-CoA synthase cassette enzyme |

| cylH | Type I Polyketide Synthase |

| cylI | Type III Polyketide Synthase |

| cylJ | Phospholipid methyltransferase homolog |

| cylK | Alkylating enzyme |

| cylL | Flavin-dependent oxidoreductase homolog |

Enzymatic Machinery and Reaction Cascade

The biosynthesis of this compound is a testament to the versatility of microbial enzymatic machinery, employing a hybrid system that combines different types of polyketide synthases to achieve its complex structure. nih.govresearchgate.netresearchgate.net

Polyketide Synthase (PKS) Assembly Line Features

The core of the this compound backbone is constructed by a sophisticated PKS assembly line. nih.govrsc.org This system is notable for its abbreviated nature and the unusual collaboration between Type I and Type III PKS enzymes. nih.govmdpi.comrsc.org

The initial steps of polyketide chain construction are carried out by a Type I PKS system composed of two proteins, CylD and CylH. nih.govresearchgate.netmdpi.comrsc.org This assembly line is responsible for two rounds of chain elongation, starting from a decanoic acid precursor. nih.gov The CylD protein contains a ketosynthase (KS), an acyltransferase (AT), and two tandem acyl carrier protein (ACP) domains. nih.gov It performs the first elongation with a malonyl-CoA extender unit. nih.gov The resulting β-ketothioester is then modified by the β-methylating enzymes (CylE, F, and G) to install the characteristic methyl group. nih.gov

The second elongation is catalyzed by the module on CylH, which also contains KS, AT, and ACP domains. nih.gov A crucial aspect of this assembly line is the formation of specific stereocenters, which are dictated by the domains within the PKS modules. rsc.org The architecture of the CylD-CylH system, including the split nature of some domains across the two proteins, is an unusual feature of this biosynthetic pathway. rsc.org

The termination of the polyketide chain elongation on the Type I PKS assembly line is highly unconventional. nih.govrsc.org Instead of a typical thioesterase domain releasing the final product, a freestanding Type III PKS, CylI, intercepts the growing polyketide chain from CylH. nih.govmdpi.comrsc.orgresearchgate.netresearchgate.netrsc.orgresearchgate.net This is a rare instance of a Type III PKS acting in concert with a modular Type I PKS. nih.govharvard.edursc.org

CylI catalyzes the cyclization of the polyketide intermediate to form an alkylresorcinol, which is the monomeric precursor of this compound. nih.govrsc.orgresearchgate.net This enzymatic step involves a Claisen condensation followed by an intramolecular aldol (B89426) condensation and aromatization, creating the phenolic ring structure. nih.govharvard.edu The ability of CylI to accept an acyl-ACP substrate from a Type I PKS highlights a unique mechanism for generating molecular diversity in natural product biosynthesis. nih.govharvard.edursc.org Structural and mechanistic studies of CylI have provided insights into its substrate preference and the key amino acid residues that govern its cyclization specificity. researchgate.netcitedrive.com

Type I PKS (CylD-CylH) in Chain Elongation and Stereocenter Formation

Auxiliary Enzymes and their Roles

The biosynthesis of the unique [7.7]paracyclophane scaffold of this compound is a complex process orchestrated by a suite of specialized enzymes. nih.govresearchgate.net Key to this pathway are several auxiliary enzymes that prepare and modify the building blocks for the final macrocyclization event.

CylA and CylB in Fatty Acid Activation and Substrate Recruitment

The initiation of cylindrocyclophane biosynthesis begins with the recruitment of a free fatty acid. nih.gov This crucial first step is cooperatively managed by two enzymes: CylA, a fatty acyl-AMP ligase, and CylB, a free-standing acyl carrier protein (ACP). nih.govnih.gov

Biochemical assays have demonstrated that CylA activates a fatty acid by converting it to a fatty acyl-adenylate. nih.gov This activated fatty acid is then transferred and loaded onto the phosphopantetheinyl arm of CylB, forming a thioester linkage. nih.govnih.gov This process is highly selective, showing a strong preference for decanoic acid. nih.govnih.gov Competition assays using a variety of saturated fatty acids (C6, C8, C10, C12, and C14) revealed that CylA and CylB work in concert to selectively form decanoyl-CylB thioester, with only minimal formation of product from octanoic acid. nih.gov This selectivity is consistent with the fact that all known cylindrocyclophanes share the same core carbon skeleton derived from decanoic acid. nih.gov The use of a free fatty acid as a starter unit is a relatively uncommon strategy in type I modular polyketide synthase (PKS) assembly lines. nih.gov

| Enzyme | Function | Substrate | Product |

| CylA | Fatty acyl-AMP ligase | Decanoic acid, ATP | Decanoyl-adenylate |

| CylB | Acyl Carrier Protein (ACP) | Decanoyl-adenylate | Decanoyl-CylB thioester |

CylC: Halogenase Activity and Early Biosynthetic Chlorination

A key step in the early stages of this compound biosynthesis is the halogenation of the decanoyl-CylB intermediate. acs.org This reaction is catalyzed by CylC, a putative diiron carboxylate halogenase. nih.govelifesciences.org CylC performs a highly regio- and stereoselective chlorination at the C6 position of the acyl chain attached to CylB. acs.org This enzymatic action introduces a chlorine atom onto an unactivated sp³ carbon center, a chemically challenging transformation. acs.orgresearchgate.net

The resulting chlorinated intermediate is then further processed by the downstream enzymes of the biosynthetic pathway. nih.govelifesciences.org Although many cylindrocyclophanes are not halogenated in their final form, the biosynthesis of the macrocycle relies on this "cryptic halogenation" step. researchgate.net The presence of the chlorine atom is essential for the subsequent key C-C bond-forming reactions that construct the paracyclophane ring system. nih.govelifesciences.org CylC is the first characterized member of a proposed new family of dimetal-carboxylate halogenases, which are found in various cyanobacterial biosynthetic gene clusters. acs.orgebi.ac.ukebi.ac.uk

Key Macrocyclization Event: Functionalization of an Unactivated Carbon Center

A remarkable feature of cylindrocyclophane biosynthesis is the formation of the macrocyclic structure through the functionalization of an unactivated carbon center. nih.govnih.govacs.org Isotopic labeling studies using deuterated decanoic acid confirmed that it is a direct precursor to the cylindrocyclophanes. nih.gov The analysis of the resulting this compound revealed the incorporation of the labeled precursor, which necessitates the formation of a carbon-carbon bond involving an unactivated sp³-hybridized carbon on the alkyl chain. nih.gov This finding rules out pre-functionalization of the carbon atom to a ketone or an alkene, supporting a direct C-C bond formation between an sp² carbon of the aromatic ring and an sp³ carbon of the alkyl chain. nih.gov This type of enzymatic oxidative alkylation is rare in biochemistry. nih.gov While the exact mechanism of this C-C bond formation is a topic of ongoing research, it represents a novel and efficient strategy for macrocycle construction in nature. nih.govunivie.ac.at

Mechanistic Insights into Biosynthetic Enzymes

The intricate chemical transformations in the this compound biosynthetic pathway are catalyzed by enzymes with novel and specific mechanisms. Understanding these mechanisms provides a deeper appreciation of nature's synthetic capabilities.

CylK Catalysis of the Final Friedel-Crafts Alkylation

The final and crucial step in the formation of the this compound scaffold is a double Friedel-Crafts-type alkylation catalyzed by the enzyme CylK. nih.govchemrxiv.orgresearchgate.net This enzyme is responsible for the head-to-tail dimerization of two molecules of a resorcinol-containing alkyl chloride intermediate, which is generated from the initial chlorinated fatty acid. nih.govelifesciences.org The CylK-catalyzed reaction involves two sequential alkylation events to form the two C-C bonds that close the [7.7]paracyclophane ring. nih.gov This enzymatic transformation is unprecedented in biology and mirrors the classic Friedel-Crafts alkylation, a cornerstone of synthetic organic chemistry. nih.govelifesciences.org CylK is the only known enzyme to catalyze the alkylation of an aromatic ring using an alkyl halide as the electrophile. nih.govelifesciences.org

| Enzyme | Reaction Type | Substrate | Product |

| CylK | Friedel-Crafts Alkylation | Two molecules of a resorcinol-containing alkyl chloride | This compound |

Regioselectivity and Stereospecificity of CylK

The CylK-catalyzed Friedel-Crafts alkylation proceeds with remarkable regioselectivity and stereospecificity. chemrxiv.orgresearchgate.netacs.org The enzyme ensures that the C-C bond formation occurs specifically at the 2-position of the resorcinol (B1680541) ring. whiterose.ac.uk Furthermore, the reaction is stereospecific, proceeding with inversion of configuration at the chiral center of the alkyl chloride. nih.govelifesciences.org This high degree of control is attributed to the precise positioning of the two substrate molecules within the enzyme's active site. chemrxiv.orgresearchgate.netresearchgate.net

Structural and mechanistic studies, including X-ray crystallography and site-directed mutagenesis, have begun to unravel the basis for CylK's catalytic prowess. nih.govchemrxiv.orgresearchgate.net The active site is located at the interface of two distinct domains of the enzyme. nih.gov Key amino acid residues, such as Arginine 105 and Tyrosine 473, have been identified as being essential for catalysis. nih.gov A proposed "concerted double-activation" mechanism suggests that the enzyme activates both the nucleophilic resorcinol ring and the electrophilic alkyl chloride simultaneously to facilitate the reaction. chemrxiv.orgresearchgate.netresearchgate.net This precise enzymatic control allows for an efficient and highly selective macrocyclization, overcoming the challenges associated with such reactions in traditional organic synthesis. nih.govelifesciences.org

Substrate Promiscuity and Enzyme Engineering Potential

The key enzyme responsible for the final macrocyclization step in this compound biosynthesis, CylK, has demonstrated a notable degree of substrate promiscuity. acs.orgresearchgate.net This enzyme, which catalyzes an unprecedented biological equivalent of the Friedel-Crafts alkylation, is not strictly limited to its natural substrates. acs.orgelifesciences.org Research has shown that CylK can accept and process various other resorcinol rings and secondary alkyl halides, highlighting its potential as a versatile biocatalyst. acs.orgresearchgate.net This inherent flexibility suggests that CylK's active site can accommodate structural variations in both the nucleophilic aromatic ring and the electrophilic alkyl halide. elifesciences.org

The discovery of CylK's catalytic activity and its ability to accept non-native substrates opens significant avenues for enzyme engineering and biocatalytic applications. acs.orgjfaulon.com By harnessing this promiscuity, CylK could be engineered to produce novel [7.7]paracyclophane scaffolds that are not found in nature. researchgate.net Such engineered enzymes could serve as powerful tools in synthetic chemistry, providing a mild, stereospecific, and regioselective method for creating new and complex aryl-alkyl bonds. chemrxiv.org The process of "substrate engineering," where a substrate is modified to fit an enzyme's active site, could be an alternative strategy to expand the synthetic utility of the wild-type CylK. nih.gov The potential to modify CylK through methods like site-directed mutagenesis or directed evolution could further broaden its substrate scope, enabling the synthesis of a diverse library of cylindrocyclophane analogs for various applications. jfaulon.comresearchgate.net

Table 1: Observed Substrate Promiscuity of CylK This table summarizes the types of non-natural substrates that have been shown to be accepted by the CylK enzyme.

| Substrate Class | Description | Reference |

|---|---|---|

| Resorcinol Analogs | CylK can utilize resorcinol nucleophiles with varying substitution patterns beyond the natural substrate. | acs.orgelifesciences.org |

| Alkyl Halide Analogs | The enzyme accepts different secondary alkyl halide electrophiles, demonstrating flexibility in the alkyl chain binding pocket. | acs.orgresearchgate.net |

Structural Elucidation of CylK (Apo and Ligand-Bound Forms)

The three-dimensional structure of the enzyme CylK has been determined through X-ray crystallography, providing critical insights into its function. elifesciences.orgnih.gov Researchers have successfully solved the crystal structures for CylK in both its unbound (apo) state and in complex with substrate and product analogues (ligand-bound). acs.orgresearchgate.net

Comparison of the apo and ligand-bound structures reveals the conformational changes that occur upon substrate binding. nih.gov The structures of CylK complexed with substrate analogues show how the enzyme positions the resorcinol nucleophile and the alkyl halide electrophile for the reaction. acs.orgchemrxiv.org Datasets collected with bound bromide ions, a product analog, have helped to identify key residues within the active site that interact directly with the halide, such as Arg105 and Tyr473. elifesciences.org These structural studies provide a foundational blueprint of the active site architecture that governs substrate binding and dictates the enzyme's regioselectivity and stereospecificity. acs.org

Table 2: Crystallographic Data for CylK Structures This table presents key details from the structural elucidation of the CylK enzyme.

| Structure | PDB ID | Resolution (Å) | Key Features | Reference |

|---|---|---|---|---|

| Apo-CylK-ΔN8 | 7FH6 | 1.55 | Seven-bladed β-propeller domain fused with a Ca²⁺-binding N-terminal domain. | researchgate.net |

| CylK (Tb-SAD) | N/A | 1.68 | Revealed the distinctive fusion of the Ca²⁺-binding and β-propeller folds. | nih.gov |

Proposed Concerted Double-Activation Mechanism of CylK

Based on the combination of structural data, site-directed mutagenesis experiments, and free energy simulations, a concerted double-activation mechanism has been proposed for CylK. acs.orgresearchgate.net This mechanism explains how the enzyme orchestrates the two sequential Friedel-Crafts-like alkylations required to form the [7.7]paracyclophane core of this compound with high regioselectivity and stereospecificity. acs.org

The proposed mechanism involves the simultaneous activation of both the nucleophile (the resorcinol ring) and the electrophile (the secondary alkyl halide). acs.org Key residues within the active site play crucial roles in this process. Mutagenesis studies identified Arg105 and Tyr473 as essential for catalysis, with structural data suggesting they interact with and stabilize the alkyl halide electrophile. elifesciences.org Concurrently, another residue, Asp440, is implicated in activating the resorcinol ring, enhancing its nucleophilicity for the attack on the alkyl halide. elifesciences.org

This "double-activation" is proposed to be concerted, meaning the bond-forming and bond-breaking events occur in a coordinated fashion, avoiding the formation of a discrete carbocation intermediate that would be prone to undesired rearrangement reactions. researchgate.net This controlled, concerted process within the enzyme's active site allows CylK to overcome the typical challenges of non-enzymatic Friedel-Crafts reactions, such as lack of stereocontrol and overalkylation. elifesciences.org The mechanism consistently explains how CylK guides the head-to-tail dimerization of two monomeric precursors to yield the final, intricate macrocyclic structure. acs.orgresearchgate.net

In Vivo and In Vitro Feeding Study Methodologies for Precursor Incorporation

Feeding studies, both in vivo (within the living organism) and in vitro (in a controlled lab environment), have been fundamental in elucidating the biosynthetic pathway of this compound. nih.govnih.gov These experiments are designed to identify the molecular building blocks, or precursors, that the organism uses to construct the natural product. nih.gov

The initial breakthrough in understanding the cylindrocyclophane backbone came from in vivo feeding experiments with the producing cyanobacterium, Cylindrospermum licheniforme ATCC 29412. nih.gov In these studies, isotopically labeled versions of potential precursors are introduced into the culture medium. The organism then incorporates these labeled atoms into its metabolites. Subsequent extraction and analysis, typically using liquid chromatography-mass spectrometry (LC-MS), can detect the presence and location of the isotopic labels in the final product. nih.gov

A pivotal experiment involved feeding d₁₉-decanoic acid (a deuterated form of decanoic acid) to C. licheniforme cultures. nih.gov LC-MS analysis of the cell extracts revealed the formation of both d₁₈- and d₃₆-cylindrocyclophane F. nih.gov The incorporation of 18 deuterium (B1214612) atoms (d₁₈) signifies that one molecule of decanoic acid was used, while the predominant d₃₆ product indicates the incorporation of two decanoic acid units, confirming that it is a key precursor for both symmetric halves of the final molecule. nih.gov This result was crucial as it confirmed that the biosynthesis must involve the functionalization of a chemically unactivated C-H bond, a challenging chemical transformation. nih.govnih.gov

In parallel, in vitro characterization of enzymes from the identified cylindrocyclophane (cyl) gene cluster, such as CylA, CylB, and CylI, helped connect the genetic information to specific biochemical functions, verifying their roles in assembling the alkyl resorcinol monomer that precedes the final dimerization. nih.govjst.go.jp

Table 3: Key Findings from Precursor Feeding Studies This table highlights the crucial results obtained from isotopic labeling experiments in the study of this compound biosynthesis.

| Labeled Precursor Fed | Organism/System | Analytical Method | Key Finding | Significance | Reference |

|---|---|---|---|---|---|

| ¹³C-labeled Sodium Acetate | C. licheniforme | Not Specified | Revealed a specific labeling pattern consistent with a polyketide origin. | Confirmed the polyketide nature of the cylindrocyclophanes. | nih.govnih.gov |

| d₁₉-Decanoic Acid | C. licheniforme (in vivo) | LC-MS | Formation of d₁₈- and d₃₆-cylindrocyclophane F. | Confirmed decanoic acid as the precursor for both halves of the macrocycle and the necessity of a C-H activation step. | nih.govnih.gov |

Chemical Synthesis and Synthetic Methodologies of Cylindrocyclophane F

Retrosynthetic Analysis and Strategic Approaches

The synthesis of cylindrocyclophane F necessitates strategic planning to assemble the macrocyclic framework and install the requisite stereocenters. Retrosynthetic analysis reveals two primary strategic disconnections: those that lead to cyclodimerization of monomeric precursors and those that involve a stepwise construction of the macrocycle.

Cyclodimerization Strategies for the [7.7]Paracyclophane Scaffold

A dominant strategy in the synthesis of cylindrocyclophanes involves the cyclodimerization of two identical or similar monomer units. researchgate.net This approach is biomimetically inspired, as the biosynthesis of these compounds is believed to proceed via a head-to-tail dimerization of alkylresorcinol intermediates. researchgate.net Key synthetic approaches leveraging this strategy include:

Olefin Metathesis Dimerization: This powerful method utilizes olefin metathesis catalysts to facilitate the head-to-tail dimerization of a diene monomer, directly forming the [7.7]paracyclophane core. pitt.eduresearchgate.netnih.gov This approach has proven to be highly efficient, significantly reducing the number of synthetic steps. wikipedia.org

Ramberg-Bäcklund Reaction: This reaction has been effectively used in a head-to-tail cyclodimerization strategy, leading to high yields of the macrocyclic skeleton. wikipedia.orgnih.gov

Double Horner-Wadsworth-Emmons Reaction: This strategy has also been explored for the cyclodimerization event in the synthesis of related cylindrocyclophanes. pitt.edu

The success of these cyclodimerization strategies often hinges on the thermodynamic favorability of the desired [7.7]paracyclophane macrocycle over other possible cyclic or linear oligomers. acs.org

Stepwise Macrocycle Construction Approaches

An alternative to cyclodimerization is the stepwise construction of the macrocycle. This approach involves the sequential coupling of two different precursor fragments to form a linear intermediate, which then undergoes an intramolecular cyclization to form the final paracyclophane ring. acs.orgcaltech.edu

A notable example of this strategy involves the coupling of two distinct resorcinol-derived fragments. acs.org One fragment can be functionalized as an iodide and the other as a hydrazone, which are then coupled. acs.org The resulting linear precursor is then subjected to a ring-closing reaction to forge the macrocycle. acs.orgnih.gov While potentially longer, this stepwise approach can offer greater control over the assembly of unsymmetrical paracyclophanes. The biosynthesis of this compound itself proceeds in a stepwise manner, involving an initial intermolecular reaction followed by an intramolecular cyclization, catalyzed by the enzyme CylK. nih.govelifesciences.org

Prominent Total Synthesis Approaches

Several total syntheses of this compound have been reported, with many leveraging the power of olefin metathesis.

Olefin Metathesis-Based Strategies

Olefin metathesis has emerged as a particularly effective tool for the construction of the 22-membered ring of this compound. researchgate.netacs.org

The success of this strategy is attributed to the reversible nature of the olefin metathesis process, which allows for an equilibrium to be established, favoring the formation of the most stable macrocyclic isomer. acs.org

| Strategy | Key Reaction | Number of Steps | Overall Yield | Reference |

|---|---|---|---|---|

| Stepwise Construction | Myers Reductive Coupling / RCM | 20 | 8.3% | wikipedia.orgacs.org |

| Cyclodimerization | Cross Olefin Metathesis Dimerization | 11 | 22% | wikipedia.orgacs.org |

More recent approaches have also incorporated other advanced coupling reactions. For instance, a synthesis of the dimerization building block for a cross olefin metathesis strategy involved a palladium-catalyzed sp3-sp2 Negishi cross-coupling. nih.govzendy.io This highlights the ongoing development of new and more efficient methods for the construction of these complex natural products. Chemoenzymatic approaches have also been developed, utilizing enzymatic Friedel-Crafts alkylation for the key dimerization step. thieme-connect.comresearchgate.net

Cross Olefin Metathesis / Ring-Closing Metathesis Dimerization

Olefination-Based Strategies (e.g., Horner-Emmons, Ramberg–Bäcklund)

Olefination reactions have been pivotal in the synthesis of cyclophanes, and their application to the cylindrocyclophane family is a notable example. researchgate.net One of the prominent strategies for forging the macrocyclic core of this compound utilizes the Ramberg–Bäcklund reaction. nih.gov This method was effectively employed in an asymmetric total synthesis where it was used to form the final olefinic bonds of the 22-membered ring. nih.govthieme-connect.com The synthesis began with the enantioselective construction of a bifunctional precursor containing both a thioether and a mesylate. nih.gov Dimerization of this precursor, followed by oxidation of the sulfur atom, created the necessary α-halosulfone intermediate. thieme-connect.com The subsequent Ramberg–Bäcklund olefination, induced by a base, prompted the extrusion of sulfur dioxide and the formation of the crucial carbon-carbon double bond, thus closing the macrocycle. thieme-connect.com

While the Ramberg–Bäcklund reaction was used for this compound, the related Horner-Emmons olefination has also been a key strategy for this class of molecules. For instance, a total synthesis of the sibling compound, Cylindrocyclophane A, utilized a double Horner-Emmons based dimerization to construct the [7.7]-paracyclophane intermediate. nih.govntu.ac.uk These olefination-based approaches highlight classic yet powerful methods for constructing the large, strained ring systems characteristic of cylindrocyclophanes.

| Reaction | Key Reagents/Conditions | Function in Synthesis | Reference |

| Ramberg–Bäcklund | 1. (NH₄)₆Mo₇O₂₄·4H₂O, H₂O₂ (oxidation) 2. CF₂Br₂, KOH–Al₂O₃ (olefination) | Macrocyclization via C=C bond formation | nih.govthieme-connect.com |

| Horner-Emmons | Base (e.g., NaH, KOt-Bu) | Dimerization and macrocyclization | nih.govntu.ac.uk |

C-H Functionalization in Macrocycle Formation

The direct functionalization of otherwise unreactive C-H bonds has emerged as a powerful and atom-economical strategy in complex molecule synthesis. This approach has been successfully applied to the synthesis of the cylindrocyclophane core, offering a streamlined route to the macrocycle. researchgate.net Even nature's own biosynthetic pathway for this compound is believed to involve the functionalization of an unactivated carbon center to assemble the paracyclophane scaffold. nih.govharvard.edu Synthetic chemists have developed catalytic systems that mimic this logic, enabling the direct formation of key carbon-carbon bonds.

Rhodium-Catalyzed Dimerization Approaches

Rhodium catalysis has been at the forefront of C-H functionalization strategies applied to cylindrocyclophane synthesis. An elegant and highly enantioselective approach utilized a chiral dirhodium tetracarboxylate catalyst to achieve a C-H insertion reaction. researchgate.netacs.org In a synthesis of the cylindrocyclophane core, a precursor containing a diazoacetate group was treated with a chiral dirhodium catalyst. nih.gov This generated a rhodium-carbene intermediate which then underwent a highly site-selective insertion into a remote, unactivated methylene (B1212753) C-H bond on the same molecule, forging the macrocyclic ring with excellent diastereo- and enantioselectivity. researchgate.netnih.gov This method demonstrates the power of catalyst control in overcoming the inherent reactivity challenges of functionalizing specific C-H bonds within a complex substrate. researchgate.net

Palladium-Catalyzed C(sp²)–C(sp²) Cross-Couplings

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov In the context of cylindrocyclophane synthesis, these reactions have been instrumental in constructing both the macrocyclic core and key precursors. A synthetic strategy toward (−)-cylindrocyclophane A showcased the use of palladium-catalyzed C(sp²)–C(sp²) cross-couplings to achieve the rapid formation of the macrocyclic core with high selectivity. researchgate.net

Furthermore, in a total synthesis of (−)-Cylindrocyclophane F, a palladium-catalyzed Negishi cross-coupling was a key step in assembling the dimerization building block. researchgate.netnih.gov This specific reaction involved the coupling of a sterically hindered secondary alkyl zinc-reagent with an aromatic triflate, demonstrating the robustness of this methodology. researchgate.netnih.gov While not the macrocyclization step itself, this C(sp³)–C(sp²) coupling was critical for preparing the advanced intermediate required for the final ring closure. nih.gov Attempts have also been made to use a palladium-catalyzed B-alkyl Suzuki cross-coupling for the direct dimerization to form the this compound macrocycle, though this specific approach proved challenging. caltech.edu

Chemoenzymatic Synthesis: Integration of Biocatalysis with Organic Synthesis

The integration of enzymatic reactions with traditional organic synthesis offers a powerful pathway to complex natural products, often improving efficiency and selectivity. nih.gov A concise and highly effective chemoenzymatic synthesis of both Cylindrocyclophane A and F has been developed, leveraging the biosynthetic machinery of the producing organism. researchgate.netcolab.ws The key transformation is a biocatalytic Friedel–Crafts alkylation to form the [7.7]paracyclophane core. researchgate.net

In this approach, a monomeric precursor is synthesized using conventional organic chemistry methods, including an Evans aldol (B89426) addition and a nickel-catalyzed Suzuki coupling to build the carbon chain. thieme-connect.com The crucial macrocyclization step is then performed by the enzyme CylK, which was identified from the cylindrocyclophane biosynthetic gene cluster. researchgate.net This enzyme catalyzes a stereospecific Friedel–Crafts alkylation, joining two monomer units together to form the 22-membered ring with high efficiency (88% yield). researchgate.netthieme-connect.com This chemoenzymatic strategy dramatically shortens the synthetic sequence and demonstrates the potential of using enzymes for complex C-C bond formations in total synthesis. researchgate.net

| Key Step | Catalyst/Enzyme | Transformation | Reference |

| Biocatalytic Dimerization | CylK-L411A (Enzyme) | Friedel–Crafts alkylation to form the [7.7]paracyclophane macrocycle | researchgate.netthieme-connect.com |

| Precursor Synthesis | NiBr₂·diglyme / Ligand | sp³–sp³ Suzuki coupling to form the monomeric unit | thieme-connect.com |

Methodological Advancements in this compound Synthesis

The pursuit of this compound has spurred significant methodological advancements, particularly in the realm of asymmetric catalysis, to control the molecule's multiple stereocenters.

Development of Enantioselective Methodologies

Achieving high enantioselectivity has been a central theme in the total synthesis of this compound. Various strategies have been successfully implemented to install the required chirality.

In one approach, an enantioselective reduction of a ketone using the Corey-Bakshi-Shibata (CBS) catalyst established a key stereocenter early in the synthesis, which was then carried through to the final product. thieme-connect.com Another successful total synthesis of (−)-Cylindrocyclophane F incorporated an enantioselective rhodium-catalyzed C-allylation of an electron-rich arene to construct a chiral building block. researchgate.netnih.gov

More advanced strategies have focused on installing chirality during the key C-H functionalization and macrocyclization steps. The use of chiral dirhodium tetracarboxylate catalysts, for example, enabled the C-H functionalization to proceed with high levels of both diastereo- and enantioselectivity, directly forming the chiral macrocyclic core. researchgate.netacs.org These examples underscore a strategic shift from using chiral pool materials or early-stage enantioselective transformations to employing catalyst-controlled, enantioselective reactions at critical stages of the synthesis, representing a significant advancement in synthetic efficiency and elegance. researchgate.net

| Methodology | Catalyst/Reagent | Purpose | Reference |

| Asymmetric C-H Functionalization | Chiral Dirhodium Tetracarboxylate | Enantioselective macrocyclization via C-H insertion | researchgate.netacs.org |

| Asymmetric C-Allylation | Rh(I) / Chiral Ligand | Enantioselective synthesis of a key chiral precursor | researchgate.netnih.gov |

| Asymmetric Ketone Reduction | (S)-CBS / Catecholborane | Early-stage installation of a key stereocenter | thieme-connect.com |

Catalytic Approaches to Macrocycle Construction

The construction of the signature [7.7]paracyclophane scaffold of this compound has been a significant challenge, prompting the development of innovative catalytic methodologies. The primary strategy for forming this 22-membered macrocycle involves the dimerization of two monomeric precursors.

A prominent and effective method for achieving this macrocyclization is through a cross-olefin metathesis dimerization. zendy.ioresearchgate.netnih.gov In a notable total synthesis of (–)-cylindrocyclophane F, this strategy was key to constructing the researchgate.netresearchgate.netparacyclophane core. zendy.ioresearchgate.net This reaction typically employs Grubbs or Schrock-type ruthenium or molybdenum catalysts to facilitate the C-C bond formation between two dialkenyl monomer units, leading to the cyclized product. beilstein-journals.org Subsequent hydrogenation of the newly formed double bonds within the macrocycle yields the saturated alkyl chains of the final natural product. beilstein-journals.org

The synthesis of the required monomeric building blocks for this dimerization also relies heavily on advanced catalytic C-C bond-forming reactions. These include:

Palladium-catalyzed sp³-sp² Negishi cross-coupling: This reaction is used to connect a sterically hindered secondary alkyl zinc reagent to an aromatic triflate, forming a crucial carbon-carbon bond in the monomer. zendy.ioresearchgate.netnih.gov

Zinc-catalyzed sp³-sp³ cross-coupling: An enantiospecific coupling between an α-hydroxy ester triflate and a Grignard reagent has been utilized, demonstrating precise stereochemical control. zendy.ioresearchgate.net

Rhodium-catalyzed C-allylation: The enantioselective allylation of an electron-rich aromatic ring has also been applied in the synthesis of the monomer. zendy.ioresearchgate.net

In addition to chemical catalysis, biocatalysis presents an alternative approach. The biosynthesis of this compound utilizes the enzyme CylK, which catalyzes a head-to-tail dimerization of a monomeric precursor through stereospecific Friedel-Crafts alkylation reactions to form the paracyclophane framework. researchgate.netchemrxiv.orgacs.org This enzymatic approach offers remarkable regioselectivity and stereospecificity. chemrxiv.orgacs.org Research has shown that CylK can be used in chemoenzymatic strategies and can accept other resorcinol (B1680541) rings and secondary alkyl halides as substrates, highlighting its potential as a tool for synthetic applications. chemrxiv.orgresearchgate.net

Table 1: Catalysts Used in the Macrocyclization and Monomer Synthesis of this compound This table is interactive. You can sort and filter the data.

| Catalytic Step | Catalyst Type | Specific Examples | Purpose | Reference |

|---|---|---|---|---|

| Macrocyclization | Olefin Metathesis | Grubbs I, Grubbs II, Schrock catalysts | Dimerization of dialkenyl monomers | beilstein-journals.org |

| Monomer Synthesis | Negishi Coupling | Palladium catalyst | sp³-sp² C-C bond formation | zendy.ioresearchgate.netnih.gov |

| Monomer Synthesis | Cross-Coupling | Zinc catalyst | Enantiospecific sp³-sp³ C-C bond formation | zendy.ioresearchgate.net |

| Monomer Synthesis | C-H Allylation | Rhodium catalyst | Enantioselective C-allylation of arene | zendy.ioresearchgate.net |

| Macrocyclization | Friedel-Crafts Alkylation | CylK (enzyme) | Biocatalytic dimerization of monomers | chemrxiv.orgacs.org |

Divergent Synthesis Strategies for Analogues

Divergent synthesis has emerged as a powerful strategy to create libraries of novel cylindrocyclophane analogues, enabling the exploration of structure-activity relationships. nih.gov This approach allows for the modification of the core structure to vary ring size, oxidation level, and functionalization around the aromatic core. nih.gov

A key strategy involves a catalytic, domino cross-metathesis/ring-closing metathesis cascade to efficiently assemble the symmetrical macrocyclic core. nih.gov This process starts from a common precursor, which serves as a branching point in the synthesis. nih.gov For instance, a Weinreb amide intermediate can be reacted with a series of different n-alkenyl Grignard reagents to produce a homologous series of acyclic precursors with varying alkenyl chain lengths. nih.gov These precursors are then subjected to the metathesis cascade to form different [m.n]paracyclophane scaffolds. nih.gov

Once the macrocyclic core is formed, late-stage diversification allows for the introduction of further structural variety. nih.gov This strategy enables modifications to be made in the final steps of the synthesis, providing efficient access to a range of analogues from a common intermediate. For example, an unsaturated [7.7]paracyclophane intermediate can be subjected to various transformations: nih.gov

Reduction: Hydrogenation over a palladium catalyst can reduce the double bonds in the macrocycle and/or reduce other functional groups. nih.gov

Reduction of Ketones: Sodium borohydride (B1222165) can be used to reduce ketone functionalities on the aromatic rings to hydroxyl groups. nih.gov

Halogenation: Electrophilic aromatic substitution, for instance using pyridinium (B92312) tribromide, can introduce halogen atoms onto the resorcinol core. nih.gov

This divergent approach has successfully generated a variety of novel cylindrocyclophanes, including a unique tetrabrominated researchgate.netresearchgate.netparacyclophane that has no known natural counterpart. nih.gov The ability to systematically modify the cylindrocyclophane scaffold is crucial for investigating the structural requirements for their biological activity. nih.gov

Table 2: Examples of Late-Stage Diversification for Cylindrocyclophane Analogue Synthesis This table is interactive. You can sort and filter the data.

| Starting Material | Reagents | Transformation | Analogue Feature | Reference |

|---|---|---|---|---|

| Unsaturated [7.7]paracyclophane | H₂, Pd/BaSO₄ | Olefin reduction | Saturated alkyl chains | nih.gov |

| [7.7]Paracyclophane-dione | NaBH₄, MeOH | Ketone reduction | Hydroxyl groups on arene | nih.gov |

| [7.7]Paracyclophane | Pyridinium tribromide, EtOH | Bromination | Bromine atoms on arene | nih.gov |

Structure Activity Relationship Sar Investigations of Cylindrocyclophane F and Analogues

Methodologies for SAR Studies in [7.7]Paracyclophane Natural Products

The scarcity and complexity of [7.7]paracyclophane natural products necessitate sophisticated methodologies to conduct meaningful SAR studies. researchgate.net Researchers have employed a combination of advanced synthetic chemistry and computational analysis to systematically probe how structural modifications affect biological activity.

Synthetic chemistry provides the fundamental tools for generating analogues of Cylindrocyclophane F, allowing for systematic modifications of its core structure. A key challenge has been the development of efficient and flexible synthetic routes that can produce a variety of derivatives for biological testing. researchgate.netresearchgate.net

Recent advancements have focused on divergent synthetic strategies. nih.gov These approaches enable the creation of a diverse library of cylindrocyclophane analogues from a common intermediate. For example, a catalytic, domino cross-metathesis-ring-closing metathesis cascade has been successfully used to generate the cylindrocyclophane core. nih.gov This allows for late-stage diversification, introducing variations in:

Ring Architecture: Modifying the length of the aliphatic chains to produce different ring sizes (e.g., [6.6], [7.7], and [8.8]paracyclophanes). nih.gov

Oxidation Level: Altering the oxidation state of the core structure. nih.gov

Functionalisation: Introducing different substituents onto the resorcinol (B1680541) rings. nih.gov

Chemoenzymatic synthesis represents another powerful strategy. By combining enzymatic reactions with traditional chemical synthesis, researchers can achieve high efficiency and selectivity. The enzyme CylK, which catalyzes the key Friedel-Crafts alkylation to form the paracyclophane macrocycle, has been utilized to synthesize this compound and its analogues in fewer steps than purely chemical routes. researchgate.netresearchgate.netnih.gov This methodology not only streamlines the synthesis but also opens up avenues for creating novel structures for SAR studies. researchgate.net Furthermore, late-stage functionalization (LSF) approaches, which modify a complex molecule in the final steps of a synthesis, offer a rapid way to explore SAR by diversifying the cylindrocyclophane scaffold. researchgate.net

While specific 3D-QSAR studies on this compound are not extensively documented in the reviewed literature, these computational methods are standard tools for rational drug design and SAR analysis. slideshare.netresearchgate.net

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational technique that correlates the biological activity of a set of molecules with their 3D properties. slideshare.net It aims to build a predictive model that can estimate the activity of novel compounds.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR method. slideshare.netresearchgate.net It involves aligning a series of molecules and placing them in a 3D grid. At each grid point, steric and electrostatic interaction fields are calculated using a probe atom. These field values are then used as descriptors in a partial least squares (PLS) regression analysis to build a QSAR model. slideshare.net The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that addresses some of its limitations. slideshare.netresearchgate.net In addition to steric and electrostatic fields, CoMSIA calculates similarity indices for hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. slideshare.netresearchgate.net It uses a Gaussian function to describe the distance-dependence of fields, which results in smoother contour maps that are often easier to interpret. slideshare.net

For cylindrocyclophanes, these methods could be applied by first building a dataset of synthetic and natural analogues with measured biological activities (e.g., antibacterial MIC values). The molecules would be aligned based on their common paracyclophane scaffold. CoMFA and CoMSIA would then generate models and contour maps indicating how changes in steric bulk, charge distribution, and hydrophobicity across the macrocycle influence its activity. While direct QSAR studies are pending, related computational work, such as molecular dynamics simulations on the biosynthetic enzyme CylK, has provided insights into substrate binding and the mechanism of macrocycle formation, which indirectly informs SAR. nih.govchemrxiv.orgresearchgate.net

Synthetic Modulation of the Cylindrocyclophane Scaffold

Influence of Structural Features on Biological Activity

SAR studies, primarily driven by the synthesis and biological evaluation of analogues, have identified several structural features of the cylindrocyclophane scaffold that are critical for its activity. caltech.edunih.gov

The biological activity of cylindrocyclophanes is intrinsically linked to the presence and arrangement of their core structural components.

Resorcinol Moiety: The dialkylresorcinol units are considered the "warhead" of the molecule and are essential for its biological effects, such as cytotoxicity. caltech.edursc.org Studies on analogues have shown that having unprotected resorcinol hydroxyl groups is a requirement for antibacterial activity. nih.gov

Paracyclophane Framework: The rigid [7.7]paracyclophane framework is crucial for positioning the two resorcinol moieties correctly. caltech.edursc.org This specific macrocyclic arrangement renders the molecule more potent than its linear counterparts (cylindrofridins) or smaller macrocycles. caltech.edunih.gov For instance, evaluation of antibacterial activity against S. aureus showed that while [6.6]paracyclophane analogues had little activity, the natural [7.7] and larger [8.8] ring systems were significantly more effective. nih.gov This suggests that the cyclization and the specific ring size augment the molecule's biological function. nih.gov

| Compound Type | Ring Size | Relative Activity against S. aureus nih.gov | Key Takeaway |

|---|---|---|---|

| Cylindrofridin Analogue | Linear (Acyclic) | Reduced Activity | The macrocyclic [7.7]paracyclophane framework is superior to both linear and smaller ring analogues, highlighting its importance for potent antibacterial activity. caltech.edunih.gov |

| [6.6]Cylindrocyclophane | Smaller | Little to No Activity | |

| [7.7]Cylindrocyclophane | Natural | Active | |

| [8.8]Cylindrocyclophane | Larger | Active | Larger ring sizes can also accommodate activity. nih.gov |

The aliphatic chains that form the bridges of the paracyclophane are not merely structural linkers; their substituents also influence activity. In many naturally occurring cylindrocyclophanes, these chains feature specific substituents. For example, Cylindrocyclophanes A-F all possess a β-methyl group. nih.govcore.ac.uk A key feature of this compound is the presence of n-butyl chains. Preliminary SAR studies have indicated that the n-butyl chain is an important contributor to achieving low micromolar activity. caltech.edu

The introduction of halogen atoms to the cylindrocyclophane scaffold has a profound and positive impact on biological potency. caltech.edu This modification is seen in several related natural products, such as the chlorinated nostocyclophanes and carbamidocyclophanes. nih.govnih.gov

Systematic studies on synthetic analogues have quantified this effect:

Bromination: The introduction of bromine atoms onto the resorcinol rings dramatically enhances antibacterial activity. A synthetic tetrabrominated [7.7]paracyclophane was found to be at least eight times more potent than its non-halogenated version against S. aureus. nih.gov In another instance, a brominated cylindrocyclophane was reported to be 40 times more potent against M. tuberculosis than its chlorinated analogue. caltech.edunih.gov

Chlorination: Chlorine substituents are also associated with potent bioactivity. Numerous chlorinated cylindrocyclophane and carbamidocyclophane derivatives have been isolated and shown to exhibit cytotoxicity and proteasome inhibitory activity. nih.govnih.gov

This marked increase in potency suggests that halogenation is a highly fruitful strategy for optimizing the antibacterial and cytotoxic properties of the cylindrocyclophane scaffold. nih.gov

| Analogue | Halogenation | Observed Effect on Activity | Reference |

|---|---|---|---|

| Tetrabrominated [7.7]paracyclophane | Four Bromine atoms on resorcinol rings | >8-fold increase in activity against S. aureus compared to non-halogenated version. | nih.gov |

| Cylindrocyclophane AB4 (Tetrabrominated) | Four Bromine atoms on alkylresorcinol motif | 40-fold more potent against M. tuberculosis than tetrachlorinated analogue. | caltech.edunih.gov |

| Chlorinated Cylindrocyclophanes | One or more Chlorine atoms | Associated with proteasome inhibitory and antiproliferative activity. | nih.gov |

Conformation and Macrocyclic Ring Features

The biological activity of cylindrocyclophanes is intrinsically linked to their unique [7.7]paracyclophane scaffold, which imparts a specific and relatively rigid three-dimensional conformation. beilstein-journals.orgcaltech.edu This defined structure is crucial for its interaction with biological targets. The conformationally restricted nature of macrocycles like this compound can lead to higher binding affinity for their targets compared to more flexible molecules. pnas.org

The macrocyclic ring itself is a key determinant of potency. The arrangement of the two resorcinol rings, bridged by two seven-carbon aliphatic chains, creates a "warhead" that is significantly more potent than a simple, non-cyclic alkyl resorcinol fragment. caltech.edu This indicates that the macrocycle serves to correctly orient the pharmacophoric resorcinol moieties for optimal interaction with their biological target.

Studies on analogues with different ring sizes have further underscored the importance of the [7.7]paracyclophane framework. Modifications to the macrocycle's dimensions have a direct impact on antibacterial activity. For instance, while expanding the ring to an [8.8] system is tolerated, contracting it to a [6.6] architecture results in a significant loss of activity. nih.gov This suggests that a specific size and geometry of the macrocyclic cavity are essential for biological function.

Table 1: Impact of Macrocycle Ring Size on Antibacterial Activity of Cylindrocyclophane Analogues

| Analogue Type | Ring System | Antibacterial Activity |

|---|---|---|

| Cylindrocyclophane Analogue | [6.6] | Little to no activity |

| Cylindrocyclophane Analogue | [7.7] | Active |

| Cylindrocyclophane Analogue | [8.8] | Active |

Data sourced from studies on synthetic cylindrocyclophane analogues. nih.gov

Comparative Studies of Enantiomers and Linear Congeners

Investigations into the stereochemistry of cylindrocyclophanes have yielded interesting results regarding their cytotoxicity. Unusually for many natural products, both enantiomers of the closely related cylindrocyclophane A demonstrate a similar degree of cytotoxic activity. caltech.edu This finding suggests that the specific spatial orientation of the chiral centers may not be a primary factor for the cytotoxic mechanism of this class of compounds.

A critical aspect of the SAR of this compound is the presence of the macrocyclic structure itself. Comparative studies with their linear (acyclic) congeners, known as cylindrofridins, have shown that the cyclized framework is crucial for potent antibacterial activity. nih.gov The linear versions of these compounds exhibit reduced activity against pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. nih.gov This highlights that the cyclization of the molecule significantly enhances its antibacterial efficacy, likely by constraining the molecule into its bioactive conformation. caltech.edunih.gov

Biological Activity and Mechanistic Studies of Cylindrocyclophane F in Vitro and Cell Based Models

Evaluation of Cytotoxic Activity in Cell-Based Models

The cytotoxic potential of cylindrocyclophanes has been evaluated in various laboratory settings, demonstrating their ability to inhibit the growth of cancer cells. wikipedia.org

Extracts containing cylindrocyclophanes, as well as isolated compounds, have shown antiproliferative activity against a panel of human cancer cell lines. nih.gov An extract from the cyanobacterium Nostoc sp. (UIC 10022A), which was found to contain a series of cylindrocyclophanes, displayed significant growth inhibition in four specific cancer cell lines: HT-29 (colon carcinoma), NCI-H460 (non-small cell lung carcinoma), SF-268 (glioblastoma), and MCF-7 (breast adenocarcinoma). nih.gov

Specifically, Cylindrocyclophane F has been noted for its activity against the HT-29 human colon cancer cell line. researchgate.net Early studies on the producing organism, Cylindrospermum licheniforme, also indicated moderate cytotoxicity against KB (human oral epidermoid carcinoma) and LoVo (colon adenocarcinoma) tumor cell lines, an activity attributed to Cylindrocyclophane A. wikipedia.org However, it was also observed that this cytotoxicity is not exclusively targeted at tumor cells, which may present challenges for its pharmaceutical development. wikipedia.org

Table 1: Cytotoxic Activity of Cylindrocyclophanes Against Various Cancer Cell Lines

| Compound/Extract | Cell Line | Cell Type | Result | Citation |

|---|---|---|---|---|

| This compound | HT-29 | Human Colon Carcinoma | Active | researchgate.net |

| Nostoc sp. Extract (containing cylindrocyclophanes) | HT-29 | Human Colon Carcinoma | Significant Inhibition | nih.gov |

| Nostoc sp. Extract (containing cylindrocyclophanes) | NCI-H460 | Non-Small Cell Lung Carcinoma | Significant Inhibition | nih.gov |

| Nostoc sp. Extract (containing cylindrocyclophanes) | SF-268 | Glioblastoma | Significant Inhibition | nih.gov |

| Nostoc sp. Extract (containing cylindrocyclophanes) | MCF-7 | Breast Adenocarcinoma | Significant Inhibition | nih.gov |

| Cylindrocyclophane A | KB | Human Oral Epidermoid Carcinoma | Moderate Cytotoxicity | wikipedia.org |

Investigation of Antibacterial Activity in Laboratory Models

The cylindrocyclophane scaffold has been identified as a source of antibacterial activity. researchgate.netresearchgate.net Synthetic and natural variants have been tested to understand their efficacy and spectrum of activity.

Cylindrocyclophanes have demonstrated notable activity against Gram-positive bacteria. escholarship.org Research has shown that synthetic analogues of the natural products are effective inhibitors of Staphylococcus aureus and, significantly, methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In one study, a tetrabrominated synthetic analogue showed a minimum inhibitory concentration (MIC) of 12.5 μM against S. aureus. nih.gov In contrast, none of the tested cylindrocyclophane compounds were effective against Gram-negative bacteria such as Serratia marcescens, Escherichia coli, and Pseudomonas aeruginosa, with MIC values exceeding 200 μM. nih.gov

Table 2: Antibacterial Activity of Cylindrocyclophane Analogues

| Compound Type | Bacterial Strain | Result | Citation |

|---|---|---|---|

| Synthetic Analogue | Staphylococcus aureus | Active Inhibitor | nih.gov |

| Synthetic Analogue | Methicillin-Resistant S. aureus (MRSA) | Active Inhibitor | nih.gov |

| Tetrabrominated Analogue | S. aureus | MIC of 12.5 μM | nih.gov |

| Synthetic Analogues | Serratia marcescens | Inactive (MIC >200 μM) | nih.gov |

| Synthetic Analogues | Escherichia coli | Inactive (MIC >200 μM) | nih.gov |

Investigations into the antibacterial mechanism of cylindrocyclophanes suggest a bactericidal mode of action. nih.gov For a potent tetrabrominated analogue, the minimum bactericidal concentration (MBC) was determined to be 25 μM against S. aureus, indicating that it actively kills the bacteria rather than merely inhibiting growth. nih.gov Structure-activity relationship studies have highlighted that the resorcinol (B1680541) core of the molecule is essential for its biological activity. nih.gov This was confirmed by the observation that monomeric precursors lacking the complete cyclophane structure, as well as certain protected intermediates, were inactive in all antibacterial assays. nih.gov This points to the importance of the specific three-dimensional macrocyclic structure for its antibacterial effect.

Efficacy against Gram-Positive Bacteria and Resistant Strains

Other Investigated Biological Activities (e.g., Antifungal, Enzyme Inhibition)

Beyond cytotoxicity and antibacterial effects, the cylindrocyclophane family has been reported to possess general antifungal properties. researchgate.net A significant finding in the study of their biological activity is their function as enzyme inhibitors. wikipedia.orgnih.gov Specifically, cylindrocyclophanes have been identified as inhibitors of the 20S proteasome. wikipedia.orgnih.gov Extracts from Nostoc sp. containing these compounds showed significant inhibitory activity against this enzyme complex. nih.gov This inhibition is a key aspect of their mechanism of action, particularly concerning their cytotoxic effects.

Cellular and Molecular Mechanistic Elucidation

The primary molecular mechanism underlying the cytotoxicity of cylindrocyclophanes is the inhibition of the proteasome. wikipedia.org The proteasome is a critical cellular machine responsible for degrading unnecessary or damaged proteins. wikipedia.org By inhibiting the 20S proteasome, cylindrocyclophanes disrupt this essential process of protein turnover. wikipedia.org This disruption leads to an accumulation of damaged proteins within the cell, which in turn can trigger apoptosis, or programmed cell death. wikipedia.org

The biosynthesis of the unique cylindrocyclophane structure itself is a complex enzymatic process. The key enzyme, CylK, is responsible for assembling the paracyclophane scaffold by catalyzing two unusual alkylation reactions, forming carbon-carbon bonds between aromatic rings and secondary alkyl halide substrates. elifesciences.org While related to its production rather than its activity, the discovery of this unprecedented biological Friedel-Crafts alkylation reaction provides insight into the novel biochemistry that nature employs to create such biologically active molecules. elifesciences.orgresearchgate.net

Apoptosis Induction Pathways (e.g., Mitochondrial Membrane Potential Dissipation)

A key aspect of this compound's cytotoxic activity is its ability to induce apoptosis, or programmed cell death. researchgate.net A critical early event in the intrinsic pathway of apoptosis is the dissipation of the mitochondrial membrane potential (ΔΨm). sigmaaldrich.comresearchgate.net The mitochondrion, a vital organelle for cellular energy production, maintains a high electrical potential across its inner membrane. nih.gov Disruption of this potential is a point of no return in the apoptotic cascade, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. researchgate.netmdpi.com

Studies have shown that cylindrocyclophanes can trigger the mitochondrial apoptosis pathway. researchgate.net While specific data on the direct measurement of ΔΨm dissipation by this compound is not extensively detailed in the reviewed literature, its induction of apoptosis strongly suggests an interaction with mitochondrial functions. The process of apoptosis is complex, involving a cascade of events. The intrinsic, or mitochondrial, pathway is initiated by cellular stress, leading to the permeabilization of the mitochondrial outer membrane by pro-apoptotic proteins of the Bcl-2 family. researchgate.netfrontiersin.org This allows for the release of proteins that activate caspases, the executioner enzymes of apoptosis. researchgate.net

The general mechanism of mitochondrial membrane potential dissipation involves the opening of the mitochondrial permeability transition pore (mPTP), which disrupts the electrochemical gradient. researchgate.net Agents that induce this, such as the chemical uncoupler FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone), cause a collapse of the membrane potential. researchgate.net The action of this compound in inducing apoptosis aligns with the outcomes of such mitochondrial-targeted events.

Modulation of Cellular Processes and Transport Systems

The biological activity of this compound extends to the modulation of fundamental cellular processes. One of the proposed mechanisms for its cytotoxicity is the inhibition of the proteasome. wikipedia.org The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, playing a crucial role in cell cycle regulation and proliferation. wikipedia.org Specifically, cylindrocyclophanes are suggested to inhibit the 20S proteasome. wikipedia.org By blocking the proteasome's function, this compound can lead to an accumulation of proteins that would normally be degraded, triggering apoptosis. wikipedia.org

The structure of this compound, a large, amphiphilic molecule, suggests it may act as an uncoupler of oxidative phosphorylation. nih.gov Uncouplers are molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis. nih.gov This "short-circuiting" of the energy production process can lead to cellular dysfunction and death. While this is a plausible mechanism, further experimental verification of this compound's uncoupling activity is needed.

The biosynthesis of this compound itself involves a series of complex enzymatic reactions within the cyanobacterium Cylindrospermum licheniforme. chemrxiv.orgnih.gov This process includes the action of fatty acid activating enzymes, a type III polyketide synthase (PKS), and a key enzyme, CylK, which catalyzes the final Friedel-Crafts alkylation to form the characteristic [7.7]paracyclophane scaffold. chemrxiv.orgnih.gov

Identification of Molecular Targets (if discussed conceptually without specific experimental data values)

While specific, experimentally validated molecular targets of this compound are still under comprehensive investigation, conceptual targets have been proposed based on its observed biological effects.

The primary conceptual target for the cytotoxic activity of cylindrocyclophanes is the 20S proteasome . wikipedia.org Inhibition of this complex would disrupt cellular protein homeostasis and lead to apoptosis, consistent with the observed effects of these compounds. wikipedia.org

Another conceptual target is the inner mitochondrial membrane . The dissipation of the mitochondrial membrane potential, a key event in apoptosis, suggests that this compound may interact directly or indirectly with components of this membrane, potentially acting as an ionophore or by modulating the activity of membrane proteins involved in maintaining the electrochemical gradient. researchgate.netsigmaaldrich.com

The enzymes involved in its own biosynthesis, such as CylK , represent another area of study, although these are targets for understanding its natural production rather than its cytotoxic mechanism in mammalian cells. chemrxiv.org The unique enzymatic catalysis of a Friedel-Crafts alkylation by CylK highlights the novel biochemistry involved in the formation of this natural product. chemrxiv.org

Further research is necessary to definitively identify and validate the direct molecular targets of this compound and to elucidate the precise molecular interactions that underpin its biological activities.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of cylindrocyclophane F and its analogs. Detailed 1D and 2D NMR experiments are essential for establishing the connectivity of atoms and the stereochemistry of these complex molecules. caltech.edu

The absolute configuration of the related cylindrocyclophane A was initially determined through extensive NMR spectral analysis, including DEPT experiments, which confirmed atom connectivity. caltech.edu The molecule's C2-symmetry was suggested by the presence of only 18 carbon signals in the 13C NMR spectrum, despite a molecular formula of C36H56O6 determined by mass spectrometry. caltech.edu For this compound, 1H NMR and mass spectrometry data were key in its identification, with a characteristic [M-H]- ion observed at m/z 551.4057. nih.gov

In the broader family of cylindrocyclophanes, specific NMR signals are diagnostic for particular structural features. For instance, the presence of an oxygen-bearing benzylic proton is a common feature in the 1H NMR spectra of several related compounds. nih.gov The structural elucidation of asymmetric cylindrocyclophanes is often complicated but can be resolved using a combination of HMBC, COSY, and TOCSY data to piece together the molecular framework. nih.gov High-resolution NMR analysis has been crucial in defining the biosynthetic pathway, particularly in characterizing intermediates. caltech.edu

Table 1: Representative NMR Data for Cylindrocyclophane Analogs

| Compound | Key ¹H NMR Signals (δH, multiplicity) | Key ¹³C NMR Signals (δC) | Reference |

| Cylindrocyclophane A analog | 3.43 (t, H₂-30), 0.79 (t, H₃-34) | 45.7 (C-34) | nih.gov |

| Dichlorinated Cylindrocyclophane A analog | 5.82 (t, H-30), 0.79 (t, H₃-34) | - | nih.gov |

| Cylindrocyclophane C analog | 3.75 (oxygen-bearing benzylic proton), 2.61 & 1.83 (benzylic methylene) | 45.9 (benzylic methylene) | nih.gov |

| Dichlorinated Cylindrocyclophane C analog | 6.07 (H-23), 6.24 (H-25), 1.48 (H-31b) | 117.3 (C-21) | nih.gov |

| This table presents a selection of key NMR signals for analogs of this compound, illustrating how NMR spectroscopy is used to identify specific structural moieties. |

Mass Spectrometry (MS) Applications in Biosynthetic and Synthetic Studies

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing vital information on molecular weight and elemental composition, which is crucial for both identification and structural confirmation. nih.gov

In biosynthetic studies, liquid chromatography-mass spectrometry (LC-MS) has been pivotal. nih.gov For example, LC-MS was used to probe the activity of the enzymes CylA and CylB, which are involved in initiating cylindrocyclophane biosynthesis. nih.gov These experiments confirmed the formation of the decanoyl-CylB thioester, a key intermediate. nih.gov Furthermore, an LC-MS-based competition assay demonstrated the size selectivity of the fatty acid activation process, showing a strong preference for C10 fatty acids. nih.gov The characterization of intermediates and final products from enzymatic reactions often relies on a combination of LC-MS and NMR to confirm their identity. harvard.edu

Tandem liquid chromatography-mass spectrometry (LC-MS/MS) combined with molecular networking has been employed to explore the diversity of cylindrocyclophane-related metabolites produced by Cylindrospermum licheniforme. nih.gov This approach helps in identifying new analogs and understanding the metabolic impact of culture conditions, such as the presence or absence of chloride. nih.gov High-resolution electrospray ionization mass spectrometry (HRESI-MS) is routinely used to determine the molecular formulas of new cylindrocyclophane derivatives, with the observed isotopic distribution patterns confirming the degree of chlorination. nih.govresearchgate.net

X-ray Crystallography for Enzyme-Ligand Complex Analysis

While a crystal structure for this compound itself is not described, X-ray crystallography has been instrumental in understanding its biosynthesis, specifically through the structural analysis of the key enzyme CylK. elifesciences.org CylK is responsible for the remarkable Friedel-Crafts alkylation reactions that form the paracyclophane macrocycle. nih.govresearchgate.net

The crystal structure of CylK was solved to 1.68 Å resolution, revealing a unique architecture comprising a Ca2+-binding domain fused to a β-propeller fold. elifesciences.org To overcome phasing challenges in crystallography, native Ca2+ ions were partially substituted with terbium (Tb3+), enabling the use of single-wavelength anomalous diffraction (SAD). elifesciences.org

Further crystallographic studies of CylK mutants in complex with substrate and intermediate analogs have provided deep insights into the enzyme's catalytic mechanism. researchgate.netchemrxiv.org For instance, the structure of a CylK mutant complexed with substrate analogs revealed the location of the active site at the interface of its two domains. elifesciences.orgchemrxiv.org These structures, combined with mutagenesis and molecular dynamics simulations, have helped to identify key catalytic residues such as Arg105, Tyr473, and Asp440 and to propose a mechanism for how the enzyme activates alkyl halide substrates for stereospecific nucleophilic attack. elifesciences.orgnih.gov This structural information provides a foundation for engineering CylK as a biocatalyst for synthetic applications. researchgate.netchemrxiv.org

Table 2: Crystallographic Data for the Biosynthetic Enzyme CylK

| PDB ID | Enzyme Form | Resolution (Å) | Key Findings | Reference |

| 7FH6 | Apo-CylK-ΔN8 | 1.55 | Revealed a seven-bladed β-propeller domain and an N-terminal domain. | researchgate.netrcsb.org |

| - | CylK with Tb³⁺ | 1.68 | Enabled structure solution via MR-SAD; showed a fusion of a Ca²⁺-binding domain and a β-propeller fold. | elifesciences.org |

| - | CylK mutants with ligands | - | Identified the active site at the domain interface and key catalytic residues. | researchgate.netchemrxiv.org |

| This table summarizes key X-ray crystallography data for the enzyme CylK, which is crucial for the biosynthesis of this compound. |

Chromatographic Techniques (e.g., HPLC, LC-MS) for Analysis of Intermediates and Products

Chromatographic techniques are fundamental to the study of this compound, from the purification of the natural product to the analysis of biosynthetic and synthetic reaction mixtures. ajprd.comnih.gov

High-Performance Liquid Chromatography (HPLC) is extensively used for both analysis and purification. In biosynthetic studies, HPLC is used to monitor enzymatic reactions, such as the formation of the resorcinol (B1680541) intermediate by the enzyme CylI, where a new product peak can be observed and quantified. nih.govharvard.edu The enantiomeric ratio of synthetic precursors has also been determined by HPLC analysis using chiral columns. caltech.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool, combining the separation capabilities of HPLC with the detection and identification power of mass spectrometry. asccollegekolhar.in It has been used to monitor the formation of acyl-ACP intermediates in the cylindrocyclophane PKS assembly line and to quantify the products of enzymatic assays. rsc.org LC-MS analysis of culture extracts from C. licheniforme has been used to compare metabolite production under different conditions and to identify new chlorinated metabolites related to this compound. nih.gov The technique is also central to chemoenzymatic synthesis approaches, allowing for the analysis of complex reaction mixtures. researchgate.net

For purification, multiple rounds of chromatography, including column chromatography with stationary phases like silica (B1680970) gel, are typically required to isolate cylindrocyclophanes from crude extracts of cyanobacterial cultures. caltech.eduresearchgate.net Thin-layer chromatography (TLC) is also mentioned as a basic tool for monitoring the progress of organic reactions during synthetic efforts. caltech.edursc.org

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in understanding the enzymatic processes involved in the biosynthesis of cylindrocyclophane F. pomics.comnih.gov These computational techniques allow for the prediction of how substrates and inhibitors bind to the active sites of enzymes, providing a virtual snapshot of molecular interactions. mdpi.com

In the context of this compound, a key enzyme, CylK, catalyzes the formation of the characteristic paracyclophane ring system through two sequential Friedel-Crafts alkylation reactions. nih.govresearchgate.net To understand how CylK achieves this remarkable feat, researchers have employed molecular docking. By computationally placing two molecules of the chlorinated alkylresorcinol substrate into the active site of CylK, a model of the initial enzyme-substrate complex was generated. biorxiv.org This docking model was crucial for identifying key amino acid residues that may be involved in catalysis. biorxiv.org

The insights gained from molecular modeling are not limited to the natural biosynthetic pathway. These studies can also guide the design of new experiments and the engineering of enzymes for novel biocatalytic applications. researchgate.netnih.gov By understanding the specific interactions between the substrate and the enzyme, it may be possible to modify the enzyme to accept different substrates, leading to the creation of new cyclophane structures.

A summary of key findings from molecular modeling and docking studies is presented in the table below.

| Enzyme | Substrate/Ligand | Key Finding |

| CylK | Two molecules of chlorinated alkylresorcinol | Identification of the substrate binding mode within the active site, highlighting potential catalytic residues. biorxiv.org |

| CylK | Product analog (bromide ions) | Suggests the interaction of key residues Arg105 and Tyr473 with the alkyl halide electrophile. nih.gov |

Molecular Dynamics Simulations

While molecular docking provides a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of the enzyme-substrate complex over time. mdpi.com For the CylK enzyme, MD simulations have been crucial in refining the understanding of substrate binding and activation. biorxiv.org

Following the initial docking of the two substrate molecules into the CylK active site, unrestrained MD simulations were performed. biorxiv.org These simulations demonstrated that the enzyme can accommodate both substrates while they maintain contact with each other and with essential catalytic residues. biorxiv.org This dynamic view supports a proposed mechanism where the enzyme brings the two substrate molecules into close proximity, facilitating the intermolecular and subsequent intramolecular alkylation reactions.

MD simulations have also been used to investigate the roles of specific amino acid residues. By simulating mutant versions of the CylK enzyme, researchers can observe how the absence of a particular residue affects the stability and dynamics of the substrate binding, further implicating residues like Asp440 in the activation of the nucleophilic aromatic ring. nih.govbiorxiv.org The parameters for these simulations are carefully chosen, with force fields like FF14SB used for the protein and parameterization of substrates performed using tools like Antechamber. biorxiv.org The system is typically solvated in a water box with ions added to mimic physiological conditions. biorxiv.org

Quantum Chemical Calculations in Mechanistic Analysis